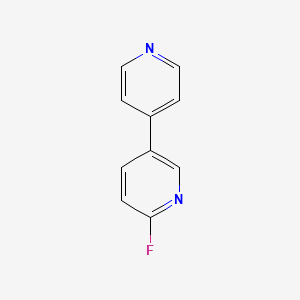

2-Fluoro-5-(pyridin-4-yl)pyridine

Descripción

2-Fluoro-5-(pyridin-4-yl)pyridine is a fluorinated bipyridyl compound featuring a fluorine atom at the 2-position of the pyridine ring and a pyridin-4-yl substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s bipyridyl framework enhances π-π stacking interactions, which are critical for binding to biological targets such as kinase enzymes or neurotransmitter receptors.

Propiedades

Fórmula molecular |

C10H7FN2 |

|---|---|

Peso molecular |

174.17 g/mol |

Nombre IUPAC |

2-fluoro-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H7FN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H |

Clave InChI |

FFFARSDARZFNOI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC=C1C2=CC=NC=C2)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-Fluoro-5-(pyridin-4-yl)pyridine with key analogs, highlighting structural variations and their impact on molecular properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom at C2 (electron-withdrawing) enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. In contrast, the hydroxymethyl group in introduces steric bulk and hydrogen-bonding capacity.

- Aromatic Systems: Replacing the pyridin-4-yl group with a 4-fluorophenyl () reduces nitrogen content but maintains planar geometry for target binding.

- Molecular Weight : Smaller derivatives like 2-Fluoro-5-(methylthio)pyridine () may exhibit better pharmacokinetic profiles due to lower molecular weight.

Antimicrobial Activity

Pharmacological Targets

Pyridine derivatives with fluorinated substituents are frequently explored as kinase inhibitors. For example, (2-Fluoro-5-pyridin-4-yl-phenyl)-amine analogs () exhibit activity against tyrosine kinases involved in cancer progression. The bipyridyl structure of 2-Fluoro-5-(pyridin-4-yl)pyridine may mimic ATP’s adenine ring, enabling competitive binding to kinase ATP pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.